3,9-Diazaspiro[5.5]undecan-2-one,3-ethyl-,hydrochloride

Lipophilicity Drug Design Spirocyclic Building Blocks

3,9-Diazaspiro[5.5]undecan-2-one,3-ethyl-,hydrochloride (CAS 1051383-58-4) is a spirocyclic diamine derivative featuring a 3-ethyl substituent and a ketone at the 2-position, supplied as the hydrochloride salt. The 3,9-diazaspiro[5.5]undecane scaffold is a privileged structure in medicinal chemistry, serving as a core template for potent CCR5 antagonists and γ-aminobutyric acid type A receptor (GABAAR) antagonists.

Molecular Formula C11H21ClN2O
Molecular Weight 232.75 g/mol
Cat. No. B15404529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,9-Diazaspiro[5.5]undecan-2-one,3-ethyl-,hydrochloride
Molecular FormulaC11H21ClN2O
Molecular Weight232.75 g/mol
Structural Identifiers
SMILESCCN1CCC2(CCNCC2)CC1=O.Cl
InChIInChI=1S/C11H20N2O.ClH/c1-2-13-8-5-11(9-10(13)14)3-6-12-7-4-11;/h12H,2-9H2,1H3;1H
InChIKeyPGZFXCOIUXMCEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,9-Diazaspiro[5.5]undecan-2-one,3-ethyl-,hydrochloride (CAS 1051383-58-4): A Spirocyclic Building Block for CNS and Antiviral Drug Discovery


3,9-Diazaspiro[5.5]undecan-2-one,3-ethyl-,hydrochloride (CAS 1051383-58-4) is a spirocyclic diamine derivative featuring a 3-ethyl substituent and a ketone at the 2-position, supplied as the hydrochloride salt . The 3,9-diazaspiro[5.5]undecane scaffold is a privileged structure in medicinal chemistry, serving as a core template for potent CCR5 antagonists [1] and γ-aminobutyric acid type A receptor (GABAAR) antagonists [2]. This specific derivative combines the spirocyclic core with an N-ethyl lactam moiety, distinguishing it from unsubstituted, dione, and fully reduced analogs.

Why Generic Substitution of 3,9-Diazaspiro[5.5]undecan-2-one,3-ethyl-,hydrochloride with Other Spirocyclic Diamines Is Not Trivial


The 3,9-diazaspiro[5.5]undecane scaffold is not a single pharmacophore; subtle variations in oxidation state, N-substitution, and salt form profoundly alter target engagement profiles. The 3-ethyl-2-one hydrochloride offers a specific combination of hydrogen-bond acceptor (ketone), lipophilic ethyl group, and a protonated secondary amine that is absent in the unsubstituted free base (CAS 867006-20-0) , the fully reduced 3-ethyl analog (CAS 1260832-77-6) , or the 2,4-dione derivative . As demonstrated in the CCR5 antagonist series, replacement of the cyclic carbamate with a urea or ketone drastically shifts antiviral potency and selectivity [1]. Thus, indiscriminate interchange of spirocyclic building blocks risks nullifying target affinity, altering pharmacokinetics, or introducing unwanted off-target activity.

Quantitative Differentiation Evidence for 3,9-Diazaspiro[5.5]undecan-2-one,3-ethyl-,hydrochloride Against Its Closest Analogs


Enhanced Lipophilicity (LogP 2.54) Versus the Unsubstituted 2-One Core (LogP 0.92)

The 3-ethyl substituent on 3,9-diazaspiro[5.5]undecan-2-one increases calculated LogP from 0.92 (unsubstituted core, CAS 867006-20-0) to 2.54 (3-ethyl hydrochloride, CAS 1051383-58-4), representing a 1.62 log unit gain in lipophilicity . This shift is expected to enhance passive membrane permeability and CNS penetration potential, a critical parameter for neuroactive and antiviral compounds targeting intracellular or CNS-resident receptors.

Lipophilicity Drug Design Spirocyclic Building Blocks

Reduced Polar Surface Area (PSA 15.27 Ų) Compared to the Unsubstituted 2-One (PSA 41.13 Ų)

The 3-ethyl-2-one hydrochloride exhibits a calculated topological polar surface area (TPSA) of 15.27 Ų, substantially lower than the 41.13 Ų of the unsubstituted 2-one core (CAS 867006-20-0) . This 25.86 Ų reduction is driven by the ethyl substitution masking one nitrogen and the hydrochloride salt reducing the effective surface area. TPSA values below 60 Ų are generally associated with favorable oral absorption, and the 15.27 Ų value falls well within this range [1].

Polar Surface Area Membrane Permeability Oral Bioavailability

Hydrochloride Salt Form Ensures Consistent Protonation State and Improved Handling Versus Free Base Analogs

The target compound is supplied as a monohydrochloride salt (MW 232.75 g/mol), whereas the unsubstituted 2-one (CAS 867006-20-0, MW 168.24) and the fully reduced 3-ethyl analog (CAS 1260832-77-6, MW 182.31) are available primarily as free bases . Hydrochloride salts of secondary amines generally exhibit higher aqueous solubility, improved crystallinity, and superior long-term storage stability compared to their free-base counterparts. The defined salt stoichiometry (1:1) ensures batch-to-batch consistency in protonation state, which is critical for reproducible biological assay results [1].

Salt Selection Solid-State Properties Chemical Handling

Divergent Target Engagement Profile: 2-One Scaffold Favors CCR5 Antagonism, Whereas 2,4-Dione Favors GABAAR Antagonism

The 2-one oxidation state of the target compound aligns with the pharmacophore of orally bioavailable CCR5 antagonists, as demonstrated by the lead compound 32 in the 3,9-diazaspiro[5.5]undeca-2-one series (IC50 = 22 nM against CCR5) [1]. In contrast, the 2,4-dione analog (CAS 1546562-02-0, SR-95531) is a well-characterized competitive GABAAR antagonist [2]. The single ketone versus dione oxidation state thus dictates which receptor class is engaged, making the 2-one scaffold the appropriate choice for antiviral/chemokine programs rather than GABAergic applications.

Target Selectivity CCR5 Antagonist GABAAR Antagonist

N-Ethyl Substitution Provides a Balance Between Metabolic Stability and Potency Relative to N-Methyl and N-Propyl Analogs (Inferred from SAR)

Systematic SAR studies on related 3,9-diazaspiro[5.5]undecane CCR5 antagonists indicate that N-alkyl chain length modulates both potency and metabolic clearance. The N-ethyl group (present in the target compound) is hypothesized to balance lipophilicity-driven potency gains against the metabolic liability introduced by larger N-propyl or N-butyl substituents, which are more susceptible to CYP-mediated oxidation [1][2]. While direct comparative data for the isolated 3-ethyl-2-one fragment are not published, the broader SAR suggests that N-ethyl represents a 'sweet spot' for affinity and stability in this chemotype.

Structure-Activity Relationship N-Alkyl Substitution Metabolic Stability

High-Value Application Scenarios for 3,9-Diazaspiro[5.5]undecan-2-one,3-ethyl-,hydrochloride in Drug Discovery


Fragment-Based Lead Generation for CCR5 Antagonists

The 3-ethyl-2-one hydrochloride serves as a validated fragment for constructing CCR5 antagonists with oral bioavailability potential. The scaffold's LogP (2.54) and low PSA (15.27 Ų) align with CNS drug-like space , while its 2-one oxidation state directly mimics the pharmacophore of lead compound 32 (IC50 = 22 nM) [1]. Researchers can use this fragment in structure-based design to append diverse P1 and P2 moieties, accelerating SAR exploration.

CNS-Penetrant Probe Synthesis

With a calculated LogP of 2.54, the 3-ethyl-2-one hydrochloride is positioned for designing brain-penetrant chemical probes . The hydrochloride salt ensures aqueous solubility for in vivo dosing, while the spirocyclic core provides conformational constraint favorable for target selectivity. This compound is suitable for neuroscience target families requiring balanced lipophilicity, such as GPCRs and ion channels [2].

Selective Chemical Tool Differentiation from GABAAR Antagonists

Unlike the structurally similar 3-ethyl-2,4-dione hydrochloride (SR-95531), which is a potent GABAAR antagonist [2], the 3-ethyl-2-one scaffold directs pharmacology toward chemokine receptors (CCR5). This oxidation-state-dependent target shift enables researchers to probe CCR5-mediated pathways without confounding GABAergic activity, a critical advantage in immunological and antiviral research programs [1].

Spirocyclic Fragment Library Design

The 3-ethyl-2-one hydrochloride is a high-value addition to spirocyclic fragment libraries aimed at exploring underexploited 3D chemical space. Its defined salt form (monohydrochloride) ensures consistent solubility and weighing accuracy across high-throughput screening campaigns . The fragment's molecular weight (232.75 g/mol) and hydrogen-bond donor count (1) meet fragment library criteria, while the spiro center introduces conformational rigidity not achievable with monocyclic fragments .

Quote Request

Request a Quote for 3,9-Diazaspiro[5.5]undecan-2-one,3-ethyl-,hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.